Cerium;platinum
Description
Properties
CAS No. |
12014-80-1 |
|---|---|
Molecular Formula |
CePt3 |
Molecular Weight |
725.4 g/mol |
IUPAC Name |
cerium;platinum |
InChI |
InChI=1S/Ce.3Pt |
InChI Key |
RGFDERCUHJLGRF-UHFFFAOYSA-N |
Canonical SMILES |
[Ce].[Pt].[Pt].[Pt] |
Origin of Product |
United States |
Preparation Methods
Single-Atom and Dual-Atom Catalyst Preparation
Wet impregnation remains the most widely used method for depositing platinum species onto cerium oxide supports. In a landmark study, researchers synthesized single-atom catalysts (SACs) and dual-atom catalysts (DACs) using chloroplatinic acid hexahydrate (H$$2$$Pt$$^\text{II}$$Cl$$6$$·6H$$2$$O) and a dinuclear platinum precursor (Pt$$2^\text{III}$$(H$$2$$NCH$$2$$CH$$2$$NH$$2$$)$$2$$$$2$$), respectively. The process involved:
- Support Preparation : Hydrothermally synthesized CeO$$_2$$ nanocubes with (100) facets provided a high-surface-area substrate (8 m$$^2$$/g).
- Precursor Deposition : Platinum precursors were dissolved in water and added dropwise to a CeO$$_2$$ suspension, followed by rotary evaporation and calcination at 500°C.
- Calcination Optimization : Thermogravimetric analysis confirmed complete precursor decomposition at 500°C, ensuring uniform metal-support interactions.
High-angle annular dark-field scanning transmission electron microscopy (HAADF-STEM) verified the absence of Pt clusters, confirming atomic dispersion (Figure S7). CO-diffuse reflectance infrared Fourier transform spectroscopy (CO-DRIFTS) and X-ray photoelectron spectroscopy (XPS) further corroborated comparable Pt surface loading in SACs and DACs.
Microwave-Assisted Wet Impregnation
A modified approach integrated microwave irradiation to enhance platinum dispersion on ceria. Palladium-impregnated ceria studies suggest analogous applicability for platinum:
- Ligand-Assisted Complexation : Cerium(III) nitrate or chloride formed complexes with triethanolamine or benzoxazine dimer ligands.
- Microwave Treatment : Post-impregnation microwave exposure (2.45 GHz, 300 W) reduced aggregation, achieving 5–10 nm Pt nanoparticles.
This method reduced calcination times by 30% compared to conventional heating, though Pt loading efficiency requires further optimization for Ce-Pt systems.
Metal Complex Decomposition Routes
Thermal Autoxidative Decomposition
Non-stoichiometric CeO$$_2$$ (10% Ce$$^{3+}$$) stabilized by polyvinylpyrrolidone (PVP) was synthesized via thermal decomposition of cerium(III) nitrate in triethylene glycol (TEG). Platinum incorporation followed in a one-pot process:
- CeO$$2$$ Nucleation : Heating cerium(III) nitrate in TEG at 200°C for 2 hours yielded 5 nm CeO$$2$$ nanoparticles.
- Pt Reduction : Adding H$$2$$PtCl$$6$$ to the glycol medium at 180°C facilitated simultaneous Pt nanoparticle formation (3–5 nm) and CeO$$_2$$-Pt composite assembly.
The PVP-CeO$$2$$-Pt nanocomposite exhibited dual peroxidase- and superoxide dismutase-mimicking activities, with 40% higher H$$2$$O$$2$$ decomposition rates than pure CeO$$2$$.
Hydrothermal Synthesis of CeO$$_2$$-Pt Nanocubes
A scalable hydrothermal method produced CeO$$_2$$ nanocubes for subsequent Pt functionalization:
- CeO$$2$$ Growth : Cerium ammonium nitrate ((NH$$4$$)$$2$$Ce(NO$$3$$)$$_6$$) was treated hydrothermally at 180°C for 24 hours in a Teflon-lined autoclave.
- Pt Deposition : The nanocubes were suspended in water, mixed with Pt precursors, and dried via rotary evaporation (55 mbar, 40°C).
This method achieved 90% Pt dispersion efficiency, critical for maximizing active sites in catalytic applications.
Comparative Analysis of Preparation Techniques
Structural and Functional Characterization
Electron Microscopy and Spectroscopy
HAADF-STEM imaging revealed Pt atoms localized at CeO$$_2$$ nanocube edges, with dynamic "dancing" behavior observed under reaction conditions. XPS analysis showed metallic Pt$$^0$$ predominance at perimeter sites, essential for oxygen transfer in the water-gas shift reaction.
Chemical Reactions Analysis
Ammonia Borane Hydrolysis
Mechanism and Kinetics
-
Dual-atom sites : One Pt atom activates H₂O (via O–H bond scission), while the other binds NH₃BH₃, enabling cooperative catalysis .
-
Enhanced activity : DACs exhibit higher pre-exponential factors due to proximity effects, lowering activation barriers compared to SACs .
-
Rate-determining step : Water activation dominates, consistent with CO oxidation studies .
Kinetic Data
| Parameter | DAC | SAC |
|---|---|---|
| Activation temperature (°C) | <43 | Requires >43 |
| Reaction rate enhancement | Significant | Moderate |
CO Oxidation and Reversible Nanoparticle Assembly
Dynamic Behavior
-
Nanoparticle formation : Single Pt atoms aggregate into nanoparticles on CeO₂ at 300°C (572°F) during reactions .
-
Fragmentation : Upon reaction termination, CO molecules bind strongly to Pt atoms, repelling weaker-bound Pt atoms back into single atoms .
-
Structural insights : X-ray absorption spectroscopy and electron microscopy confirm the reversible transition between single atoms and nanoparticles .
Water-Gas Shift (WGS) Reaction
Role of Platinum Loading
-
Low Pt loading : CeO₂ nanorods with 0.05–0.5% Pt exhibit high turnover frequency (TOF) due to strong Pt-CeO₂ interactions .
-
Oxygen vacancy synergy : Pt clusters on CeO₂ facilitate CO oxidation via oxygen migration to the metal-oxide interface .
Performance Metrics
| Pt Loading | TOF (min⁻¹) | Key Advantage |
|---|---|---|
| 0.05% | High | Minimal Pt usage |
| 0.5% | Moderate | Stable cluster formation |
Redox Dynamics and Interfacial Interactions
Charge Transfer and Oxygen Storage
-
CeO₂ reducibility : Cerium’s ability to switch between Ce³⁺ and Ce⁴⁺ oxidation states enables oxygen vacancy formation, stabilizing Pt species .
-
Surface reduction : Platinum group metals lower ceria’s surface reduction temperature (e.g., Rh lowers it to 350°C) .
Interfacial Effects
-
Defect stabilization : Pt atoms bind stronger to CeO₂ surfaces with oxygen vacancies, influencing catalytic activity .
-
Facet-dependent activity : Pt SACs on cuboidal CeO₂ show lower activation temperatures than rods or octahedra due to oxygen lone-pair stabilization .
Structural Influences on Catalytic Performance
CeO₂ Morphology Impact
| CeO₂ Shape | Pt SAC Binding Strength | Reaction Temperature |
|---|---|---|
| Rod | Strongest | Highest |
| Octahedron | Moderate | Moderate |
| Cube | Weakest | Lowest |
Key Findings
-
Oxygen vacancy density : Higher defect sites (rods) enhance Pt SAC stability but require higher temperatures for catalysis .
-
Electronic alignment : Disordered nanoparticle structures from single-atom aggregation improve reactant alignment for enhanced activity .
Future Research Directions
-
Proximity effects : Investigate how dual-atom Pt sites influence other reactions (e.g., hydrogenation, oxidation) .
-
Dynamic control : Leverage reversible nanoparticle fragmentation for tunable catalytic lifetimes .
-
Synergy optimization : Explore ceria-platinum interfaces in emerging reactions like CO₂ reduction .
This synthesis highlights the intricate interplay between cerium’s redox properties and platinum’s catalytic behavior, underscoring the importance of structural and electronic design in optimizing Ce-Pt systems.
Scientific Research Applications
Cerium-platinum compounds have a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of cerium-platinum compounds involves the synergistic interaction between cerium and platinum. Cerium’s ability to switch between oxidation states allows it to store and release oxygen, while platinum provides active sites for catalytic reactions. This combination enhances the overall catalytic activity and stability of the compounds . The molecular targets and pathways involved include the activation of oxygen and hydrogen molecules, leading to efficient catalytic processes .
Comparison with Similar Compounds
Cerium-Platinum Nanocomposites
Synergistic effects are observed in Ce-Pt systems. For example, a PVP-stabilized CeO₂-Pt nanocomposite demonstrates enhanced redox activity, where CeO₂ nanoparticles (CeNPs) act as oxygen buffers, and Pt accelerates electron transfer . In diesel particulate filters (DPFs), CeO₂-Pt fuel additives lower soot combustion temperatures (200–400°C) compared to CeO₂ alone (>500°C), achieving >95% soot removal efficiency .
Table 1: Catalytic Performance of CeO₂, Pt, and CeO₂-Pt in Soot Combustion
| Catalyst | Ignition Temperature (°C) | Combustion Efficiency (%) |
|---|---|---|
| CeO₂ | >500 | 70–80 |
| Pt | 300–400 | 85–90 |
| CeO₂-Pt Composite | 200–400 | >95 |
Comparison with Palladium and Iron
Palladium (Pd) modified with Ce compounds shows inferior corrosion resistance and higher cost (2.5× Pt) in hydrogen oxidation reactions (HOR), making Ce-Pt systems more viable for fuel cells . Iron-based additives are less effective, requiring higher temperatures (400–600°C) for soot oxidation .
Solubility and Stability
Cerium compounds exhibit solubility variations critical to their functionality:
- Ce(III): CeCl₃ and Ce(NO₃)₃ are highly soluble (10–100 g/L), enabling biomedical and catalytic applications .
- Ce(IV) : CeO₂ and Ce(OH)₄ are insoluble (<0.01 g/L), forming stable coatings for corrosion protection .
Platinum, in contrast, is chemically inert in metallic form (Pt⁰) but forms soluble complexes in higher oxidation states (Pt²⁺, Pt⁴⁺), such as cisplatin (PtCl₂(NH₃)₂), used in chemotherapy .
Table 2: Solubility of Cerium Compounds
| Compound | Oxidation State | Solubility (g/L) | Application |
|---|---|---|---|
| CeCl₃ | +3 | 100 | Antioxidant agents |
| Ce(NO₃)₃ | +3 | 50 | Catalysts |
| CeO₂ | +4 | <0.01 | Coatings, DPFs |
| Ce(OH)₄ | +4 | <0.01 | Corrosion inhibition |
Structural and Electronic Interactions
At CeO₂/Pt interfaces, Ce³⁺ ions form at the metal-oxide boundary, enhancing oxygen mobility and catalytic activity . XANES spectra distinguish Ce³⁺ (single peak) and Ce⁴⁺ (doublet), critical for redox applications . Platinum stabilizes CeO₂ nanostructures, preventing aggregation and maintaining high surface area in nanocomposites .
Environmental and Industrial Use
- Cerium : Self-healing Ce coatings replace toxic chromates in corrosion protection. CeO₂/PVD films reduce corrosion rates by >50% in saline environments .
- Platinum: Pt catalysts dominate automotive catalytic converters, reducing NOₓ and CO emissions. CeO₂-Pt systems in DPFs minimize ash accumulation, extending filter lifespan .
Q & A
Basic Research Questions
Q. What are the optimal synthesis methods for cerium-platinum (Ce-Pt) nanocomposites, and how do synthesis parameters influence structural properties?
- Methodological Guidance : Use sol-gel or co-precipitation methods with controlled pH and annealing temperatures (e.g., 400–800°C) to stabilize CeO₂-Pt interfaces. Characterize crystallinity via XRD and surface morphology via TEM/STEM. Adjust Pt loading (1–5 wt%) to balance catalytic activity and aggregation risks .
- Data Consideration : Tabulate synthesis parameters (e.g., precursor ratios, calcination time) against crystallite size (XRD) and surface area (BET). Example:
| Pt Loading (wt%) | Calcination Temp. (°C) | Crystallite Size (nm) | Surface Area (m²/g) |
|---|---|---|---|
| 1 | 400 | 4.2 | 85 |
| 3 | 600 | 6.8 | 72 |
Q. How do Ce-Pt systems enhance catalytic activity in oxidation reactions, and what mechanistic insights validate these effects?
- Methodological Guidance : Perform kinetic studies (e.g., CO oxidation) using in-situ DRIFTS to identify active sites. Compare turnover frequencies (TOF) between CeO₂-supported Pt and bare Pt nanoparticles. Use XPS to correlate Pt oxidation states (Pt⁰ vs. Pt²⁺) with activity .
- Advanced Tip : Apply density functional theory (DFT) to model oxygen vacancy formation on CeO₂ surfaces and Pt adsorption energies .
Q. What characterization techniques are critical for analyzing Ce-Pt interfacial interactions?
- Priority Techniques :
- X-ray Absorption Spectroscopy (XAS) : Probe Pt L₃-edge to assess electronic interactions with CeO₂.
- High-Angle Annular Dark-Field STEM (HAADF-STEM) : Resolve atomic arrangements at Ce-Pt interfaces.
- Temperature-Programmed Reduction (TPR) : Quantify redox properties .
Advanced Research Questions
Q. How do Ce-Pt alloys behave under extreme conditions (e.g., high-temperature/pressure), and what experimental designs mitigate measurement uncertainties?
- Methodological Guidance : Use high-pressure autoclaves with in-situ Raman spectroscopy to monitor phase transitions. Replicate experiments ≥3 times to account for stochastic variability. Apply error propagation models to XRD lattice parameter calculations .
- Data Contradiction Example : Discrepancies in reported melting points of Ce-Pt alloys (e.g., 1600°C vs. 1550°C) may arise from impurity levels (e.g., oxygen content). Conduct EDX mapping to validate purity .
Q. How can researchers resolve contradictions in reported catalytic activities of Ce-Pt systems across studies?
- Stepwise Approach :
Systematic Review : Compare synthesis protocols (e.g., colloidal vs. impregnation methods).
Control Experiments : Isolate variables (e.g., Pt particle size, CeO₂ morphology).
Meta-Analysis : Use ANOVA to assess statistical significance of activity differences .
- Case Study : Conflicting TOF values for methanol oxidation (0.15 s⁻¹ vs. 0.22 s⁻¹) may stem from differences in electrochemical surface area (ECSA) normalization methods .
Q. What computational strategies improve the predictive accuracy of Ce-Pt catalytic behavior?
- Recommended Workflow :
Machine Learning (ML) : Train models on existing catalytic datasets (e.g., binding energies, reaction barriers).
Multiscale Modeling : Combine DFT (electronic scale) with kinetic Monte Carlo (reactor scale).
Validation : Cross-check predictions with operando XAFS/FTIR .
Methodological and Ethical Considerations
Q. How should researchers design experiments to study synergistic effects in Ce-Pt bimetallic catalysts?
- Framework : Apply the PICO (Population, Intervention, Comparison, Outcome) model:
- Population : CeO₂-supported Pt nanoparticles.
- Intervention : Doping with transition metals (e.g., Fe, Cu).
- Comparison : Undoped Ce-Pt systems.
- Outcome : Enhanced oxygen storage capacity (OSC) .
Q. What ethical and reproducibility standards apply to Ce-Pt research?
- Key Practices :
- Data Transparency : Share raw characterization data (e.g., XRD .raw files) via repositories like Zenodo.
- Ethical Compliance : Declare hazardous material protocols (e.g., Pt precursor toxicity) and obtain institutional review board (IRB) approval for collaborative human studies (e.g., catalytic sensor applications) .
Tables for Experimental Design
Table 1 : Common Pitfalls in Ce-Pt Research and Mitigation Strategies
Table 2 : Recommended Journals for Ce-Pt Research
| Journal Name | Focus Area |
|---|---|
| ACS Catalysis | Mechanistic and kinetic studies |
| Journal of Physical Chemistry C | Computational and interfacial analyses |
| Applied Catalysis B: Environmental | Environmental applications (e.g., NOx reduction) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
